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Introduction
JNJ-67953964, also known as aticaprant, is a novel, orally bioavailable small molecule being

investigated for the treatment of major depressive disorder (MDD), with a particular focus on

anhedonia, the diminished interest or pleasure in response to rewarding stimuli.[1][2]

Developed by Janssen Pharmaceuticals, aticaprant has progressed through several clinical

trial phases.[3][4][5] This technical guide provides a comprehensive overview of the

pharmacology of JNJ-67953964, summarizing key preclinical and clinical data, detailing

experimental methodologies, and visualizing its mechanism of action and experimental

workflows.

Mechanism of Action
JNJ-67953964 is a potent and selective antagonist of the kappa-opioid receptor (KOR).[2][6]

The endogenous ligand for the KOR is dynorphin, which is released in response to stress and

contributes to the negative affective states associated with stress-related disorders.[7] By

blocking the binding of dynorphin to the KOR, JNJ-67953964 is thought to disinhibit dopamine

release in key brain regions associated with reward and motivation, such as the nucleus

accumbens and prefrontal cortex, thereby alleviating symptoms of anhedonia and depression.

[4][7]

Signaling Pathway of KOR Antagonism by JNJ-67953964
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The following diagram illustrates the proposed signaling pathway affected by JNJ-67953964.

Under normal stress conditions, dynorphin binds to the KOR, a G protein-coupled receptor

(GPCR), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels,

and subsequent downstream effects that decrease neuronal excitability and dopamine release.

JNJ-67953964 competitively binds to the KOR, preventing dynorphin-mediated signaling and

thereby restoring dopamine neurotransmission.
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Proposed signaling pathway of JNJ-67953964 at the synapse.

Pharmacodynamics
JNJ-67953964 demonstrates high affinity and selectivity for the KOR over other opioid

receptors. Preclinical and clinical studies have characterized its functional activity and receptor

occupancy.

Table 1: Receptor Binding Affinity and Functional Activity of JNJ-67953964
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Parameter Species Value Reference

KOR Binding Affinity

(Ki)
Human 0.81 nM [6]

MOR Binding Affinity

(Ki)
Human 24.0 nM [6]

DOR Binding Affinity

(Ki)
Human 155 nM [6]

KOR Functional

Selectivity
-

>30-fold over MOR

and DOR
[6]

In vivo KOR

Occupancy (ED50)
Rat 0.33 mg/kg (oral) [8]

Pharmacokinetics
JNJ-67953964 exhibits favorable pharmacokinetic properties for clinical development, including

rapid oral absorption and a half-life that supports once-daily dosing.

Table 2: Pharmacokinetic Parameters of JNJ-67953964

Parameter Species Dose Value Reference

Bioavailability (F) Rat 10 mg/kg (oral) 25% [8]

Tmax Rat 10 mg/kg (oral) 1-2 hours [8]

Tmax Human
2-60 mg (single

oral dose)
~2 hours [9]

Half-life (t1/2) Human
2-60 mg (single

oral dose)
30-40 hours [6]

Steady State Human

2, 10, 35 mg

(multiple oral

doses)

6-8 days [6]
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Preclinical Efficacy
The antidepressant-like and anti-anhedonic effects of JNJ-67953964 have been evaluated in

rodent models of stress and depression. A key model used is the Unpredictable Chronic Mild

Stress (UCMS) paradigm.

Experimental Protocol: Unpredictable Chronic Mild
Stress (UCMS) in Mice
This protocol is a summary of the methodology described by Jacobson et al. (2020).[3][10]

Animal Model: Adult male C57BL/6J mice are used.[3]

Housing: Mice are singly housed and maintained on a 12-hour light/dark cycle with ad libitum

access to food and water, except during specific stressor applications.

UCMS Procedure: For 4 weeks, mice are subjected to a series of mild, unpredictable

stressors, with one or two stressors applied daily.[3] Stressors include:

Cage tilt (45°)

Damp bedding

Reversal of light/dark cycle

Social stress (pairing with another male mouse in a divided cage)

Restraint in a polypropylene tube

Empty cage (removal of bedding and enrichment)

Wet cage (addition of water to the bedding)

Drug Administration: After 3 weeks of UCMS, mice are treated daily with JNJ-67953964 (10

mg/kg, intraperitoneally) or vehicle for 11 consecutive days.[3]

Behavioral Assessments: A battery of behavioral tests is conducted to assess depressive-like

and anhedonic behaviors:
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Sucrose Preference Test (SPT): Measures anhedonia by assessing the preference for a

1% sucrose solution over water.[3]

Forced Swim Test (FST): Measures behavioral despair by quantifying the time spent

immobile in a cylinder of water.[3]

Nesting Behavior: Assesses self-care and motivational behavior by scoring the quality of

the nest built from a provided nestlet.[3]

Data Analysis: Behavioral data are analyzed using appropriate statistical methods (e.g.,

ANOVA) to compare the effects of JNJ-67953964 versus vehicle in both stressed and non-

stressed control groups.

Experimental Workflow: UCMS Study
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Workflow for the Unpredictable Chronic Mild Stress (UCMS) experiment.

Clinical Development
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JNJ-67953964 has been evaluated in several clinical trials for MDD. A notable study is the

Phase 2a, randomized, double-blind, placebo-controlled trial (NCT03559192) designed to

assess its efficacy as an adjunctive treatment.[3][4][5]

Experimental Protocol: Phase 2a Clinical Trial
(NCT03559192)
This protocol is a summary of the design for the NCT03559192 clinical trial.[4][5][11]

Study Population: Adult patients (18-64 years) with a diagnosis of MDD who have had an

inadequate response to at least one and no more than three antidepressant treatments in

the current episode.[5]

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[11]

Treatment:

Screening Phase: Patients are screened for eligibility.

Placebo Lead-in Phase: Eligible patients receive single-blind placebo for 2 weeks.

Randomization: Patients are randomized (1:1) to receive either JNJ-67953964 (10 mg,

once daily) or placebo as an adjunct to their ongoing antidepressant therapy.[5]

Double-Blind Treatment Phase: Patients receive their assigned treatment for 8 weeks.

Primary Outcome Measure: The primary endpoint is the change from baseline in the

Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[5]

Secondary Outcome Measures: Secondary endpoints include measures of anhedonia, such

as the Snaith-Hamilton Pleasure Scale (SHAPS), and functional magnetic resonance

imaging (fMRI) to assess changes in ventral striatum activation during a reward task.[3][8]

Safety and Tolerability: Safety is assessed through the monitoring of adverse events, clinical

laboratory tests, vital signs, and electrocardiograms.

Experimental Workflow: Phase 2a Clinical Trial
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Workflow for the Phase 2a clinical trial of JNJ-67953964.

Conclusion
JNJ-67953964 (aticaprant) is a selective KOR antagonist with a well-defined mechanism of

action and a pharmacokinetic profile suitable for clinical development. Preclinical studies have

demonstrated its efficacy in animal models of depression and anhedonia. Clinical trials are

ongoing to further establish its safety and efficacy as a novel treatment for major depressive

disorder. The data presented in this guide provide a comprehensive foundation for researchers

and drug development professionals interested in the pharmacology of JNJ-67953964 and the

therapeutic potential of KOR antagonism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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